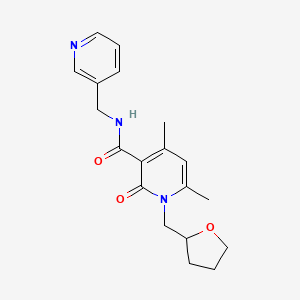

4,6-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a dihydropyridine derivative featuring a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core substituted with a pyridin-3-ylmethyl carboxamide group at position 3 and a tetrahydrofuran-2-ylmethyl moiety at position 1. The dihydropyridine scaffold is notable in medicinal chemistry due to its role in calcium channel modulation and enzyme inhibition.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

Condensation Reaction: Start with a suitable pyridine derivative and react it with an aldehyde (such as formaldehyde) to form the pyridine-3-ylmethyl aldehyde.

Reductive Amination: Combine the pyridine-3-ylmethyl aldehyde with a primary amine (e.g., ammonia or an amine derivative) to form the corresponding amine.

Cyclization: Cyclize the amine with a dihydropyridine precursor (often a 1,3-dicarbonyl compound) to form the dihydropyridine ring.

Oxidation: Oxidize the dihydropyridine intermediate to the final compound.

Industrial Production: Industrial production methods may vary, but large-scale synthesis typically involves efficient and cost-effective processes. These might include continuous flow reactions, solid-phase synthesis, or optimized batch reactions.

Chemical Reactions Analysis

Reactions:

Oxidation: The compound can undergo oxidation reactions, converting the dihydropyridine ring to the pyridine ring.

Substitution: The pyridine-3-ylmethyl group can be substituted with various functional groups.

Reduction: The carbonyl group (C=O) in the tetrahydrofuran ring can be reduced to an alcohol (C-OH).

Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed reducing agents.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2-dihydropyridine compounds exhibit anticancer properties. Specifically, the compound has been studied for its potential in treating hematological disorders and solid tumors due to its ability to inhibit cell proliferation. For instance, studies have shown that similar compounds can act as effective agents against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Antimicrobial Properties

The compound's structural characteristics may contribute to antimicrobial activity. Research into related compounds has demonstrated efficacy against bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents .

Cardiovascular Applications

As a non-steroidal antagonist of the mineralocorticoid receptor, the compound has implications for treating cardiovascular diseases such as heart failure and diabetic nephropathy. The mechanism involves modulation of blood pressure and fluid balance, which are critical in managing these conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with modified biological activities. For example, structural modifications can enhance potency or selectivity toward specific biological targets .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of related dihydropyridine compounds demonstrated significant cytotoxic effects on leukemia cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting the potential of this compound in oncological therapies .

Case Study 2: Antimicrobial Testing

In another study, derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that certain modifications enhanced antibacterial activity, suggesting that the original compound could be optimized for greater efficacy against resistant pathogens .

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes, modulating cellular processes. Further research is needed to elucidate its precise targets and pathways.

Biological Activity

4,6-Dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Formula: C34H44N4O4

Molecular Weight: 572.74 g/mol

CAS Number: 1403254-99-8

The compound features a complex structure that includes a dihydropyridine core, which is known for its biological significance in various pharmacological contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the dihydropyridine ring.

- Introduction of the tetrahydrofuran moiety.

- Functionalization with pyridinyl and carboxamide groups.

These synthetic routes are crucial for optimizing yield and purity, which directly influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cytotoxicity Assays: In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 27.6 μM to 43 μM against breast cancer and non-small cell lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Derivatives have shown promising results against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The presence of the dihydropyridine structure enhances its capability to modulate calcium channels, which is critical in various cellular processes.

Case Studies

- Study on Anticancer Properties: A study conducted by Guo et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives that exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The structure-activity relationship indicated that modifications to the dihydropyridine core could enhance anticancer efficacy .

- Antimicrobial Evaluation: Research published in ChemInform demonstrated that certain derivatives of this compound exhibited substantial antimicrobial activity against resistant strains of bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. Q1: How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

- Key Parameters to Vary :

- Catalysts : Test transition-metal catalysts (e.g., Cu, Pd) for coupling reactions involving the pyridine ring .

- Solvents : Compare polar aprotic solvents (e.g., DMF, THF) for nucleophilic substitution at the tetrahydrofuran-2-ylmethyl group .

- Temperature : Optimize reaction steps requiring cyclization (e.g., 80–120°C for dihydropyridine formation) .

- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization in ethanol to isolate high-purity product .

Q. Q2: What spectroscopic and computational methods are critical for structural characterization?

Methodological Answer:

- Techniques :

- NMR : Assign peaks using 1H- and 13C-NMR to confirm substituent positions (e.g., pyridin-3-ylmethyl vs. tetrahydrofuran-2-ylmethyl) .

- HRMS : Validate molecular weight (e.g., expected [M+H]+ for C20H24N3O4) .

- IR : Identify carbonyl stretches (1650–1750 cm−1) for the 2-oxo and carboxamide groups .

- Computational : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. Q3: How can researchers evaluate the compound’s bioactivity and potential mechanisms of action?

Methodological Answer:

- In Vitro Assays :

- Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays, given structural similarity to pyridine-based inhibitors .

- Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Computational Tools :

Q. Q4: How should researchers address contradictions in reactivity data across studies?

Methodological Answer:

- Case Example : Discrepancies in regioselectivity during substitution reactions.

- Hypothesis Testing : Vary electron-withdrawing/donating groups (e.g., cyano vs. methyl) to assess electronic effects .

- Control Experiments : Replicate reactions under inert atmospheres (N2) to rule out oxidation side reactions .

- Analytical Cross-Check : Use LC-MS to track intermediate formation and validate proposed reaction pathways .

Q. Q5: What strategies ensure stability during long-term storage?

Methodological Answer:

- Storage Conditions :

- Stability Monitoring :

Methodological Design Questions

Q. Q6: How can computational modeling guide the design of analogs with improved drug-likeness?

Methodological Answer:

- Steps :

- Validation : Synthesize top candidates and compare in vitro permeability (Caco-2 assay) .

Q. Q7: What experimental approaches elucidate regioselectivity in substitution reactions?

Methodological Answer:

- Approach :

- Kinetic vs. Thermodynamic Control : Perform reactions at varying temperatures (e.g., 25°C vs. 80°C) .

- Isotopic Labeling : Use 15N-labeled reagents to track substitution sites via 1H-15N HMBC NMR .

- Computational Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic hotspots on the pyridine ring .

Q. Q8: How to design a SAR study for this compound’s anti-inflammatory activity?

Methodological Answer:

- Design :

- Analog Library : Synthesize derivatives with variations at the 4,6-dimethyl and tetrahydrofuran-2-ylmethyl positions .

- Assays : Test COX-1/COX-2 inhibition (ELISA) and TNF-α suppression in RAW 264.7 macrophages .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50 values .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 4,6-dimethyl-2-oxo-1,2-dihydropyridine core but differ in substituents, leading to variations in physicochemical and biological properties:

Key Differences and Implications

Tetrahydrofuran vs. Tetrahydro-2H-pyran Substituents :

- The target compound’s tetrahydrofuran group (5-membered ring) may confer greater rigidity and metabolic resistance compared to the 6-membered tetrahydropyran in ’s compound. Smaller rings often exhibit faster metabolic clearance but may enhance target selectivity .

- The tetrahydropyran group in ’s compound introduces additional bulkiness, which could hinder diffusion across biological membranes but improve binding to hydrophobic enzyme pockets.

Pyridinyl vs. In contrast, the biphenyl-morpholine system in ’s compound provides extended π-π stacking and solubility-enhancing morpholine, likely optimizing it for kinase inhibition .

Trimethoxybenzamide () vs. However, this may also accelerate cytochrome P450-mediated metabolism compared to the target compound’s heterocyclic groups .

Properties

Molecular Formula |

C19H23N3O3 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C19H23N3O3/c1-13-9-14(2)22(12-16-6-4-8-25-16)19(24)17(13)18(23)21-11-15-5-3-7-20-10-15/h3,5,7,9-10,16H,4,6,8,11-12H2,1-2H3,(H,21,23) |

InChI Key |

DMIUJUMXWDBPKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC3=CN=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.